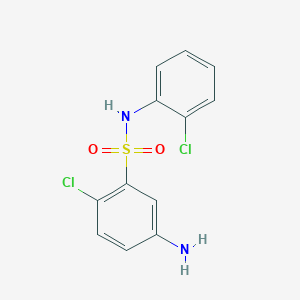

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H10Cl2N2O2S and a molecular weight of 317.2 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

准备方法

The synthesis of 5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide involves several steps. One common method is the reaction of 2-chlorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

- **Oxidation and Reduction

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

生物活性

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, also known as a benzenesulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of an amino group, two chlorine atoms, and a sulfonamide functional group. The synthesis typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base like sodium hydroxide, usually conducted in an organic solvent such as dichloromethane.

Anticancer Activity

Recent studies indicate that benzenesulfonamide derivatives can possess significant anticancer properties. For instance, compounds derived from benzenesulfonamides have been evaluated for their cytotoxic effects against various cancer cell lines such as HeLa and MCF-7:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 11 | HeLa | 6–7 | Apoptosis induction |

| Compound 12 | MCF-7 | 8–10 | Caspase activation |

| Compound 13 | HeLa | 7–9 | Cell cycle arrest |

The results demonstrate that these compounds can selectively target cancer cells while sparing non-tumor cells .

Cardiovascular Effects

Research has also explored the effects of sulfonamide derivatives on cardiovascular parameters. In isolated rat heart models, certain benzenesulfonamides were shown to influence perfusion pressure and coronary resistance, indicating potential therapeutic applications in managing cardiovascular conditions:

| Group | Compound | Dose (nM) | Result |

|---|---|---|---|

| I | Control | - | Baseline perfusion |

| II | Benzenesulfonamide | 0.001 | Increased perfusion pressure |

| III | Compound 2 | 0.001 | Reduced coronary resistance |

These findings suggest that further investigation into the cardiovascular effects of this compound could be warranted .

Case Studies

- Caspase Activation and Apoptosis : A study involving related benzenesulfonamides demonstrated significant apoptosis induction in HeLa cells through caspase activation. The compounds were tested at varying concentrations (2.5 µM to 10 µM), showing a dose-dependent increase in early apoptotic cells .

- Inhibition Studies : Another investigation assessed the inhibitory effects on carbonic anhydrase by various sulfonamide derivatives, revealing promising results that could translate into therapeutic applications for conditions like severe heart failure .

科学研究应用

Anticancer Properties

Recent studies have indicated that derivatives of benzenesulfonamides, including this compound, possess notable anticancer properties. Research has demonstrated its cytotoxic effects against various cancer cell lines, such as HeLa and MCF-7. The following table summarizes some findings regarding its anticancer activity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 6–7 | Apoptosis induction |

| Compound B | MCF-7 | 8–10 | Caspase activation |

| Compound C | HeLa | 7–9 | Cell cycle arrest |

These results suggest that the compound can selectively target cancer cells while sparing normal cells, indicating its potential for therapeutic applications in oncology.

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives have also been explored. In isolated rat heart models, certain benzenesulfonamides were shown to influence perfusion pressure and coronary resistance. The following table presents findings from studies on cardiovascular parameters:

| Group | Compound | Dose (nM) | Result |

|---|---|---|---|

| I | Control | - | Baseline perfusion |

| II | Benzenesulfonamide | 0.001 | Increased perfusion pressure |

| III | Compound D | 0.001 | Reduced coronary resistance |

These findings suggest that further investigation into the cardiovascular effects of this compound could lead to new therapeutic strategies for managing cardiovascular conditions.

Case Studies

- Caspase Activation and Apoptosis : A study involving related benzenesulfonamides demonstrated significant apoptosis induction in HeLa cells through caspase activation. The compounds were tested at varying concentrations (2.5 µM to 10 µM), showing a dose-dependent increase in early apoptotic cells.

- Inhibition Studies : Another investigation assessed the inhibitory effects on carbonic anhydrase by various sulfonamide derivatives, revealing promising results that could translate into therapeutic applications for conditions like severe heart failure.

属性

IUPAC Name |

5-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-7-8(15)5-6-10(12)14/h1-7,16H,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUAZPTZCNGZGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836417 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。